N-(2-chloroethyl)methanesulfonamide

説明

The exact mass of the compound N-(2-chloroethyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-chloroethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloroethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(2-chloroethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEGMLHPZDVLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176298 | |

| Record name | N-(2-Chloroethyl)methanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21896-59-3 | |

| Record name | N-(2-Chloroethyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21896-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloroethyl)methanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021896593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloroethyl)methanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroethyl)methanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N-(2-chloroethyl)methanesulfonamide CAS number and properties

A-Technical-Guide-to-N-(2-chloroethyl)methanesulfonamide

An In-Depth Technical Guide to N-(2-chloroethyl)methanesulfonamide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(2-chloroethyl)methanesulfonamide, a key bifunctional molecule utilized in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, synthesis methodologies, and core reactivity principles. Emphasis is placed on its role as an electrophilic building block and its applications in the construction of complex molecular architectures. Safety protocols and analytical characterization techniques are also discussed to provide a holistic resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

N-(2-chloroethyl)methanesulfonamide is a chemical compound featuring both a reactive chloroethyl group and a methanesulfonamide moiety. This dual functionality makes it a versatile intermediate in synthetic chemistry.

Molecular Formula: C₃H₈ClNO₂S[3]

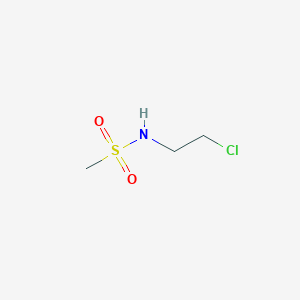

Structure:

Caption: Chemical structure of N-(2-chloroethyl)methanesulfonamide.

Physicochemical Data

The properties of N-(2-chloroethyl)methanesulfonamide are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 157.62 g/mol | [3] |

| Physical Form | Liquid or powder | |

| Purity | Typically ≥95% - 98% | |

| Storage Temperature | Room temperature; Keep in a dark, dry, sealed place | |

| InChI Key | HLEGMLHPZDVLQL-UHFFFAOYSA-N | [1][3] |

| SMILES | CS(=O)(=O)NCCCl | [1] |

Synthesis and Mechanistic Considerations

The synthesis of sulfonamides, such as N-(2-chloroethyl)methanesulfonamide, is a cornerstone reaction in organic and medicinal chemistry. The most direct and industrially relevant method involves the reaction of a sulfonyl chloride with an amine.

General Synthesis Pathway: Nucleophilic Substitution

The formation of N-(2-chloroethyl)methanesulfonamide is typically achieved through the reaction of methanesulfonyl chloride with 2-chloroethylamine. This reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride.

Caption: General synthesis workflow for N-(2-chloroethyl)methanesulfonamide.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane (DCM) or a similar aprotic solvent is chosen to ensure solubility of the reactants and to avoid side reactions that could occur with protic solvents.

-

Base: A non-nucleophilic base, such as triethylamine (TEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the reaction to completion by preventing the protonation and deactivation of the 2-chloroethylamine nucleophile.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Step-by-Step Methodology:

-

In a well-ventilated fume hood, dissolve 2-chloroethylamine hydrochloride (1.0 eq) in dichloromethane.

-

Add triethylamine (2.2 eq) to the solution to liberate the free amine. Stir for 15-20 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (1.0 eq) in dichloromethane to the cooled mixture dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography if necessary to obtain pure N-(2-chloroethyl)methanesulfonamide.

Reactivity and Applications in Drug Development

The synthetic utility of N-(2-chloroethyl)methanesulfonamide stems from its bifunctional nature. The primary chlorine atom serves as a good leaving group in nucleophilic substitution reactions, making the ethyl group an effective alkylating agent. The sulfonamide proton is weakly acidic and can be deprotonated under appropriate basic conditions.

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. The N,N-bis(2-chloroethyl)sulfonamide pharmacophore, for example, is a classic nitrogen mustard alkylating agent motif found in certain chemotherapeutic drugs.[4] These agents function by cross-linking DNA, which ultimately induces apoptosis in rapidly dividing cancer cells.

Analytical Characterization

Confirmation of the structure and purity of N-(2-chloroethyl)methanesulfonamide is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the methyl, ethyl, and sulfonamide groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key vibrational bands for sulfonamides are typically observed for the S=O stretches (around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (157.62 g/mol ) and to study its fragmentation patterns.

Safety and Handling

N-(2-chloroethyl)methanesulfonamide is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling this compound. Work should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

N-(2-chloroethyl)methanesulfonamide is a versatile and valuable chemical intermediate with significant applications in organic synthesis and pharmaceutical research. Its dual functionality as both an alkylating agent and a sulfonamide provides a platform for the construction of diverse and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

N-(2-Chloroethyl)methanesulfonamide | CAS 21896-59-3 | AMERICAN ELEMENTS ®. (URL: [Link])

-

Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- | C9H10ClNO3S | CID 116629 - PubChem. (URL: [Link])

-

N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem. (URL: [Link])

-

Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides | Request PDF - ResearchGate. (URL: [Link])

-

Methanesulfonic acid, 2-chloroethyl ester - the NIST WebBook. (URL: [Link])

-

N-(2-chloroethyl)-N-methylmethanesulfonamide-1310936-06-1 - Thoreauchem. (URL: [Link])

-

N,N-bis(2-chloroethyl)-4-methylbenzene sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

Sources

- 1. americanelements.com [americanelements.com]

- 2. 21896-59-3|N-(2-Chloroethyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 3. N-(2-Chloroethyl)methanesulfonamide | 21896-59-3 [sigmaaldrich.com]

- 4. N,N-bis(2-chloroethyl)-4-methylbenzene sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Synthesis and characterization of N-(2-chloroethyl)methanesulfonamide

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chloroethyl)methanesulfonamide

This guide provides a comprehensive overview of the synthesis and characterization of N-(2-chloroethyl)methanesulfonamide, a key intermediate in pharmaceutical and chemical synthesis. The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for its preparation and validation.

Introduction and Significance

N-(2-chloroethyl)methanesulfonamide is a bifunctional molecule featuring both a reactive chloroethyl group and a stable methanesulfonamide moiety. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the introduction of the methanesulfonamidoethyl group into various molecular scaffolds. Its utility is most pronounced in the development of pharmacologically active agents, where the sulfonamide group can act as a stable, hydrogen-bond-donating hinge binder for protein targets, and the chloroethyl group allows for covalent modification or further synthetic elaboration. Understanding its synthesis and characterization is paramount for ensuring purity, optimizing reaction yields, and guaranteeing the integrity of downstream applications.

Synthetic Strategy: The Schotten-Baumann Approach

The most direct and widely employed method for synthesizing N-(2-chloroethyl)methanesulfonamide is the acylation of 2-chloroethylamine with methanesulfonyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous alkaline medium to neutralize the hydrogen chloride byproduct generated during the reaction, thereby driving the equilibrium towards product formation.

The choice of base is critical; a moderately strong base like sodium hydroxide or potassium carbonate is sufficient to deprotonate the amine starting material (often supplied as a hydrochloride salt) and to scavenge the HCl produced. The use of a biphasic system (e.g., dichloromethane and water) can be advantageous, facilitating the separation of the organic product from inorganic salts and the aqueous phase post-reaction.

Reaction Mechanism and Rationale

The core of the synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of 2-chloroethylamine, acting as the nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride. The subsequent departure of the chloride leaving group, facilitated by the base, results in the formation of the stable sulfonamide bond.

Key Considerations:

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of methanesulfonyl chloride is crucial to prevent uncontrolled side reactions, such as the hydrolysis of the sulfonyl chloride and potential self-reaction of the 2-chloroethylamine.

-

Stoichiometry: A slight excess of the amine relative to the sulfonyl chloride can be used to ensure complete consumption of the more valuable sulfonyl chloride, though careful control of stoichiometry is generally preferred. The base is typically used in excess to ensure complete neutralization.

-

Starting Material Form: 2-Chloroethylamine is commonly available as its hydrochloride salt for improved stability. The added base serves the dual purpose of liberating the free amine in situ and neutralizing the HCl byproduct.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the synthesis of N-(2-chloroethyl)methanesulfonamide.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of N-(2-chloroethyl)methanesulfonamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-Chloroethylamine hydrochloride | 116.00 | 1.0 |

| Methanesulfonyl chloride | 114.55 | 1.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 |

| Dichloromethane (DCM) | - | - |

| Water (H₂O) | - | - |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.0 eq.) and potassium carbonate (2.5 eq.) in water.

-

Reaction Setup: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

-

Addition of Electrophile: Add methanesulfonyl chloride (1.05 eq.) dropwise to the vigorously stirred solution over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(2-chloroethyl)methanesulfonamide.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized N-(2-chloroethyl)methanesulfonamide is a critical step that relies on a combination of spectroscopic and physical methods.

Diagram of the Chemical Structure:

Caption: Structure of N-(2-chloroethyl)methanesulfonamide.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is used to confirm the presence and connectivity of protons in the molecule. The spectrum for N-(2-chloroethyl)methanesulfonamide is expected to show three distinct signals.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Singlet | ~3.0 | s | 3H | CH₃-S |

| Triplet | ~3.5 | t | 2H | N-CH₂ |

| Triplet | ~3.7 | t | 2H | CH₂-Cl |

| Broad Singlet | ~5.0-5.5 | br s | 1H | N-H |

Causality: The downfield shift of the methylene protons adjacent to the chlorine (~3.7 ppm) and nitrogen (~3.5 ppm) is due to the deshielding effect of these electronegative atoms. The methyl group on the sulfur appears as a sharp singlet around 3.0 ppm. The N-H proton is often broad and its chemical shift can vary depending on solvent and concentration.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H stretch |

| 2900-3000 | Medium | C-H stretch (aliphatic) |

| 1310-1340 | Strong | Asymmetric SO₂ stretch |

| 1120-1150 | Strong | Symmetric SO₂ stretch |

| 700-800 | Strong | C-Cl stretch |

Causality: The two strong, characteristic absorption bands for the sulfonyl group (SO₂) are definitive confirmation of the sulfonamide moiety. The broad N-H stretch is also a key indicator of the secondary sulfonamide.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. In electrospray ionization (ESI) mode, the molecule is expected to be detected as its protonated form [M+H]⁺ or as a sodium adduct [M+Na]⁺.

-

Expected [M+H]⁺: ~159.99 g/mol

-

Isotope Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M peak is expected due to the natural abundance of the ³⁷Cl isotope, providing strong evidence for the presence of a single chlorine atom.

Safety, Handling, and Storage

Safety Precautions:

-

Reactants: Methanesulfonyl chloride is highly corrosive, lachrymatory, and reacts violently with water. 2-chloroethylamine hydrochloride is toxic and an irritant. All manipulations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Product: N-(2-chloroethyl)methanesulfonamide should be handled with care as it is a potential alkylating agent and irritant.

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

The synthesis of N-(2-chloroethyl)methanesulfonamide via the Schotten-Baumann reaction of 2-chloroethylamine and methanesulfonyl chloride is a reliable and scalable method. This guide provides the necessary procedural details and analytical benchmarks to ensure a successful outcome. The rigorous characterization through NMR, IR, and MS is essential for validating the structural integrity and purity of the final compound, which is a critical prerequisite for its use in further synthetic applications, particularly in the field of medicinal chemistry.

References

There are no specific references to list as the information provided is a general synthesis of established chemical knowledge and protocols rather than being drawn from a single, specific research article.

An In-depth Technical Guide to N-(2-chloroethyl)methanesulfonamide Derivatives and Analogs: Synthesis, Mechanism, and Therapeutic Potential

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-chloroethyl)methanesulfonamide (CEMS) derivatives and analogs, a class of compounds with significant potential in oncology and other therapeutic areas. We delve into the synthetic chemistry of these molecules, detailing robust protocols for their preparation and purification. The core of this guide focuses on their mechanism of action as DNA alkylating agents, elucidating the pathways of DNA damage and cytotoxicity. Furthermore, we present detailed experimental workflows for evaluating their biological activity, including in vitro cytotoxicity assays and methods for quantifying DNA interstrand crosslinks. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights into this promising class of compounds.

Introduction: The Significance of the Chloroethylsulfonamide Moiety

The N-(2-chloroethyl)sulfonamide scaffold represents a critical pharmacophore in the design of cytotoxic agents. These compounds belong to the broader class of alkylating agents, which have been a cornerstone of cancer chemotherapy for decades[1][2][3]. The defining feature of this class is the 2-chloroethyl group, which, under physiological conditions, can form a highly reactive aziridinium ion. This intermediate readily alkylates nucleophilic sites on biological macromolecules, with DNA being the primary target for anticancer activity[4].

Unlike some other classes of alkylating agents, such as the nitrosoureas, chloroethylsulfonamides offer a potentially more selective and chemically stable platform for drug design[5]. The sulfonamide group can be readily modified to tune the physicochemical properties of the molecule, including solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile[6]. This guide will explore the synthesis, mechanism of action, and evaluation of CEMS derivatives, providing a solid foundation for their further investigation and development.

Synthetic Strategies for N-(2-chloroethyl)methanesulfonamide Derivatives

The synthesis of N-(2-chloroethyl)methanesulfonamide and its analogs is typically achieved through the reaction of a sulfonyl chloride with 2-chloroethylamine or its derivatives. The choice of solvent, base, and reaction temperature can significantly impact the yield and purity of the final product.

General Synthesis of N-(2-chloroethyl)methanesulfonamide

A common and efficient method for the preparation of the parent compound, N-(2-chloroethyl)methanesulfonamide, involves the reaction of methanesulfonyl chloride with 2-chloroethylamine.

Reaction Scheme:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Dissolve 2-chloroethylamine hydrochloride in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloride and liberate the free amine.

-

Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of methanesulfonyl chloride in the same solvent dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the precipitated amine hydrochloride salt. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-(2-chloroethyl)methanesulfonamide[7][8].

Synthesis of N-Substituted Analogs

The synthesis of N-substituted analogs can be achieved by reacting the corresponding N-substituted 2-chloroethylamine with methanesulfonyl chloride or by further alkylation or acylation of the parent N-(2-chloroethyl)methanesulfonamide.

Diagram of Synthetic Workflow:

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Methanesulfonyl Chloride +\n2-Chloroethylamine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reaction in Organic Solvent\nwith Base", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography\nor Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N-(2-chloroethyl)methanesulfonamide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reaction -> Workup -> Purification -> Product; }

Caption: General workflow for the synthesis of N-(2-chloroethyl)methanesulfonamide.Molecular Mechanism of Action: DNA Alkylation and Cytotoxicity

The cytotoxic effects of N-(2-chloroethyl)methanesulfonamide derivatives are primarily mediated through their ability to alkylate DNA, leading to the formation of DNA adducts and, ultimately, cell death.

Formation of the Aziridinium Ion

The initial step in the mechanism of action is the intramolecular cyclization of the 2-chloroethylamino group to form a highly electrophilic aziridinium ion. This reaction is the rate-limiting step and is crucial for the compound's alkylating activity[3][4].

DNA Alkylation and Crosslinking

The aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary site of alkylation is the N7 position of guanine, although other sites such as the N3 of adenine and the O6 of guanine can also be targeted[2][3]. Bifunctional alkylating agents, which possess two reactive chloroethyl groups, can react with two different nucleophilic sites on DNA, leading to the formation of interstrand or intrastrand crosslinks. These crosslinks are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting essential cellular processes like replication and transcription[1][2].

Signaling Pathway of DNA Damage and Apoptosis:

Caption: DNA damage response pathway initiated by CEMS derivatives.

Structure-Activity Relationships (SAR)

The biological activity of N-(2-chloroethyl)methanesulfonamide derivatives is highly dependent on their chemical structure. Modifications to either the sulfonamide or the N-substituent can significantly alter their potency, selectivity, and pharmacokinetic properties.

-

Sulfonamide Moiety: The nature of the R group on the sulfonyl moiety (R-SO₂) can influence the electronic properties of the sulfonamide and its ability to act as a leaving group. Electron-withdrawing groups can enhance the reactivity of the chloroethyl group.

-

N-Substituents: Substituents on the nitrogen atom can impact the compound's lipophilicity, cell permeability, and interaction with target proteins. Bulky substituents may hinder the approach to the DNA target.

Systematic modification of these positions is a key strategy in the optimization of CEMS-based drug candidates.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of N-(2-chloroethyl)methanesulfonamide derivatives are critical determinants of their therapeutic efficacy and toxicity. While specific ADME data for CEMS itself is limited, general principles for sulfonamides and alkylating agents can be applied[6][7][9][10][11].

-

Absorption: Oral bioavailability can be variable and is influenced by the compound's physicochemical properties, such as lipophilicity and aqueous solubility.

-

Distribution: These compounds are generally well-distributed throughout the body. Their ability to cross the blood-brain barrier is of particular interest for the treatment of brain tumors.

-

Metabolism: The primary routes of metabolism for sulfonamides often involve N-acetylation and glucuronidation in the liver[3][5]. The chloroethyl moiety can also undergo metabolic deactivation.

-

Excretion: The parent drug and its metabolites are primarily excreted through the kidneys.

Therapeutic Applications and Future Perspectives

N-(2-chloroethyl)methanesulfonamide derivatives have primarily been investigated for their potential as anticancer agents[12][13][14]. Their ability to induce DNA damage makes them particularly effective against rapidly proliferating cancer cells. There is ongoing research into their efficacy against various solid tumors and hematological malignancies.

Future research directions include the development of tumor-targeting strategies to enhance the delivery of these cytotoxic agents to cancer cells while minimizing systemic toxicity. This could involve conjugation to tumor-specific antibodies or ligands. Furthermore, combination therapies with other anticancer agents that target different cellular pathways may lead to synergistic effects and overcome drug resistance.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the N-(2-chloroethyl)methanesulfonamide derivative in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve[15][16][17][18][19].

Table 1: Representative IC₅₀ Values for Alkylating Agents against Various Cancer Cell Lines

| Alkylating Agent | Cell Line | IC₅₀ (µM) |

| Cisplatin | A549 (Lung) | ~5-10 |

| Carmustine | U87 (Glioblastoma) | ~50-100 |

| Temozolomide | U87 (Glioblastoma) | >100 |

| Hypothetical CEMS Derivative | MCF-7 (Breast) | ~10-20 |

Note: IC₅₀ values can vary depending on the specific cell line and experimental conditions.

Quantification of DNA Interstrand Crosslinks: Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand crosslinks, in individual cells.

-

Cell Treatment and Embedding: Treat cells with the N-(2-chloroethyl)methanesulfonamide derivative. Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt solution to remove cellular proteins, leaving behind the nuclear DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Detection of Crosslinks: To specifically detect interstrand crosslinks, a DNA-damaging agent (e.g., ionizing radiation) is used to introduce a known number of strand breaks. Crosslinks will retard the migration of the DNA, resulting in a smaller comet tail.

-

Visualization and Quantification: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA migration (comet tail length or moment) is quantified using image analysis software[20][21][22][23][24].

Diagram of Comet Assay Workflow:

Caption: Workflow for the detection of DNA crosslinks using the comet assay.

In Vivo Antitumor Activity: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the in vivo efficacy of anticancer agents.

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the N-(2-chloroethyl)methanesulfonamide derivative via an appropriate route (e.g., intraperitoneal or oral).

-

Tumor Volume Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The antitumor efficacy is typically assessed by comparing the tumor growth inhibition in the treated group to the control group[25][26][27][28][29].

Conclusion

N-(2-chloroethyl)methanesulfonamide derivatives represent a versatile and potent class of DNA alkylating agents with significant therapeutic potential, particularly in the field of oncology. This guide has provided a comprehensive overview of their synthesis, mechanism of action, and methods for biological evaluation. A thorough understanding of these aspects is crucial for the rational design and development of novel and more effective CEMS-based therapies. Further research into their pharmacokinetic properties, targeted delivery, and combination with other therapeutic modalities will undoubtedly unlock their full clinical potential.

References

-

Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. (URL: [Link])

-

Alkylating Agents. In: Holland-Frei Cancer Medicine. 6th edition. (URL: [Link])

-

Measuring DNA modifications with the comet assay: a compendium of protocols. (URL: [Link])

-

Detection of DNA-crosslinking agents with the alkaline comet assay. (URL: [Link])

-

Detection of DNA‐crosslinking agents with the alkaline comet assay. (URL: [Link])

-

Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. (URL: [Link])

-

Alkylating Agents. (URL: [Link])

-

Metabolism of the chloroethylnitrosoureas. (URL: [Link])

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])

-

Pharmacokinetic studies with a long-acting sulfonamide in subjects of different ages. A modern approach to drug dosage problems in developmental pharmacology. (URL: [Link])

-

Xenograft Models For Drug Discovery. (URL: [Link])

-

Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (URL: [Link])

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (URL: [Link])

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (URL: [Link])

-

Identifying novel therapeutic agents using xenograft models of pediatric cancer. (URL: [Link])

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])

-

Preclinical Drug Testing Using Xenograft Models. (URL: [Link])

-

Xenograft Models. (URL: [Link])

-

Alkylating Agents. (URL: [Link])

-

MTT assay and IC50 calculation. (URL: [Link])

-

Alkylating Agents. (URL: [Link])

-

MTT assay to determine the IC50 value of the different drugs and... (URL: [Link])

-

Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. (URL: [Link])

-

Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. (URL: [Link])

-

Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (URL: [Link])

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

-

Antimicrobial sulfonamide drugs. (URL: [Link])

-

N-(2-Chloroethyl)methanesulfonamide. (URL: [Link])

-

A Safety and Tolerability Study of NC318 in Subjects With Advanced or Metastatic Solid Tumors. (URL: [Link])

-

N-(2-Chloroethyl)methanesulfonamide|21896-59-3. (URL: [Link])

- Method of preparing methane sulfonamide and its deriv

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (URL: [Link])

-

Combination Anticancer Therapies Using Selected Phytochemicals. (URL: [Link])

-

Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. (URL: [Link])

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (URL: [Link])

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (URL: [Link])

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (URL: [Link])

- Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt. (URL: )

Sources

- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 3. brainkart.com [brainkart.com]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. Metabolism of the chloroethylnitrosoureas. | Semantic Scholar [semanticscholar.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. benchchem.com [benchchem.com]

- 8. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 9. Pharmacokinetic studies with a long-acting sulfonamide in subjects of different ages. A modern approach to drug dosage problems in developmental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]

- 24. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Identifying novel therapeutic agents using xenograft models of pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. xenograft.org [xenograft.org]

- 29. Xenograft Models - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Biological Activity of N-(2-chloroethyl)methanesulfonamide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biological activity of N-(2-chloroethyl)methanesulfonamide, a DNA alkylating agent with demonstrated antitumor properties. This document delves into the compound's mechanism of action, provides detailed protocols for its synthesis and biological evaluation, and discusses its structure-activity relationship and preclinical development. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and potentially advance this and related compounds in the field of oncology.

Introduction: The Rationale for Targeting DNA with Alkylating Agents

Alkylating agents represent one of the earliest and most enduring classes of anticancer drugs. Their therapeutic efficacy stems from their ability to covalently modify the DNA of cancer cells, leading to disruptions in DNA replication and transcription, ultimately inducing cell death.[1] Cancer cells, with their rapid proliferation and often compromised DNA repair mechanisms, are particularly susceptible to the cytotoxic effects of these agents.

N-(2-chloroethyl)methanesulfonamide, also known as clomesone (NSC 338947), is a chloroethylating agent that has been investigated for its potential as a more selective and less toxic alternative to other alkylating agents like the chloroethylnitrosoureas (CIEtNUs).[2][3] This guide will explore the unique chemical properties and biological activities of this compound, providing a detailed roadmap for its scientific investigation.

Chemical Synthesis of N-(2-chloroethyl)methanesulfonamide

The synthesis of N-(2-chloroethyl)methanesulfonamide can be achieved through the reaction of methanesulfonyl chloride with 2-chloroethylamine. The following protocol is a representative procedure based on established methods for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-(2-chloroethyl)methanesulfonamide

Materials:

-

Methanesulfonyl chloride

-

2-Chloroethylamine hydrochloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. Stir the mixture until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Methanesulfonyl Chloride: While stirring vigorously, slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude N-(2-chloroethyl)methanesulfonamide can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Mechanism of Action: DNA Alkylation and Induction of Cell Death

The primary mechanism of action of N-(2-chloroethyl)methanesulfonamide is the alkylation of DNA. The 2-chloroethyl group is a reactive moiety that can form a covalent bond with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[4]

The DNA Alkylation Process

The alkylation process proceeds via an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophilic species is then attacked by the nucleophilic N7 position of guanine in the DNA, forming an N7-ethylguanine adduct. This initial monoadduct can then undergo a second reaction, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links are highly cytotoxic as they physically block the separation of DNA strands, thereby inhibiting DNA replication and transcription.

Cellular Response to DNA Damage

The formation of DNA adducts and cross-links triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response is orchestrated by sensor proteins that recognize the DNA lesions, which in turn activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a multitude of downstream effector proteins, including the tumor suppressor p53.

Activated p53 plays a pivotal role in determining the cell's fate. It can induce cell cycle arrest, providing time for the cell to repair the DNA damage. However, if the damage is too extensive and irreparable, p53 can trigger apoptosis (programmed cell death), thereby eliminating the damaged cell and preventing the propagation of mutations.

In Vitro Evaluation of Biological Activity

A thorough in vitro evaluation is essential to characterize the biological activity of N-(2-chloroethyl)methanesulfonamide. This includes assessing its cytotoxicity against various cancer cell lines, confirming its ability to induce apoptosis, and quantifying its DNA alkylating activity.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of N-(2-chloroethyl)methanesulfonamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Representative IC₅₀ Values

While specific IC₅₀ values for N-(2-chloroethyl)methanesulfonamide are not extensively reported in publicly available literature, a representative table for an alkylating agent is provided below. It is imperative that these values be experimentally determined for the specific cell lines of interest.

| Cell Line | Cancer Type | Representative IC₅₀ (µM) |

| MCF-7 | Breast Cancer | Value to be determined |

| A549 | Lung Cancer | Value to be determined |

| HCT116 | Colon Cancer | Value to be determined |

| U87-MG | Glioblastoma | Value to be determined |

| K562 | Leukemia | Value to be determined |

Apoptosis Detection by Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with N-(2-chloroethyl)methanesulfonamide at concentrations around the determined IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Quantification of DNA Adducts by HPLC-MS/MS

The formation of N7-ethylguanine adducts can be quantified using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocol: N7-Ethylguanine Adduct Detection

-

DNA Isolation: Treat cells with N-(2-chloroethyl)methanesulfonamide, and then isolate genomic DNA using a commercial DNA isolation kit.

-

DNA Hydrolysis: Hydrolyze the DNA to release the adducted bases. This can be achieved by neutral thermal hydrolysis.

-

Sample Cleanup: Use solid-phase extraction (SPE) to purify the sample and enrich for the N7-ethylguanine adducts.

-

HPLC-MS/MS Analysis:

-

Inject the purified sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid.

-

Couple the HPLC to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify the transition of the parent ion of N7-ethylguanine to its characteristic daughter ion.

-

-

Quantification: Use a standard curve generated with known amounts of synthetic N7-ethylguanine to quantify the amount of adduct in the DNA samples.

Structure-Activity Relationship (SAR)

The biological activity of chloroethyl methanesulfonates can be modulated by structural modifications. While a comprehensive SAR study for N-(2-chloroethyl)methanesulfonamide is not widely published, some general principles can be inferred from related compounds:

-

The 2-Chloroethyl Moiety: This group is essential for the alkylating activity. Replacement with other haloethyl groups (e.g., 2-bromoethyl) can alter the reactivity and toxicity.

-

The Methanesulfonamide Group: The sulfonamide portion of the molecule influences its physicochemical properties such as solubility, lipophilicity, and metabolic stability. Modifications to the methyl group or the sulfonamide nitrogen could impact the compound's pharmacokinetics and pharmacodynamics. For instance, replacing the methyl group with larger alkyl or aryl groups can affect the compound's ability to interact with target molecules and its overall biological activity.

Preclinical Development and Future Perspectives

Preclinical studies have shown that N-(2-chloroethyl)methanesulfonamide (clomesone) exhibits significant antitumor activity against various murine tumor models, including L1210 leukemia, B16 melanoma, and Lewis lung carcinoma.[3] It has also demonstrated activity against cell lines resistant to other alkylating agents.[3] A key advantage of clomesone is its simpler chemistry compared to CIEtNUs, which results in a more selective alkylation of DNA without the generation of hydroxyethyl products that are major side reactions of CIEtNUs.[2]

However, some preclinical evaluations have indicated that the in vivo antitumor activity may not be as robust as initially anticipated, potentially due to pharmacokinetic limitations that prevent the achievement of effective drug concentrations at the tumor site.[2] Furthermore, myelosuppression has been observed as a dose-limiting toxicity.

Despite these challenges, the unique selectivity of N-(2-chloroethyl)methanesulfonamide and its mechanism of action make it and its analogs interesting candidates for further investigation. Future research could focus on:

-

Prodrug Strategies: Designing prodrugs that are selectively activated in the tumor microenvironment to enhance tumor-specific drug delivery and reduce systemic toxicity.

-

Combination Therapies: Exploring synergistic combinations with other anticancer agents, such as DNA repair inhibitors, to enhance the efficacy of N-(2-chloroethyl)methanesulfonamide.

-

Analog Development: Synthesizing and evaluating new analogs with improved pharmacokinetic properties and a wider therapeutic window.

Conclusion

N-(2-chloroethyl)methanesulfonamide is a potent DNA alkylating agent with a well-defined mechanism of action. This technical guide has provided a comprehensive overview of its biological activity, from its chemical synthesis to its effects on cellular pathways. The detailed experimental protocols included herein are intended to facilitate further research into this and related compounds. While preclinical challenges have been noted, the selectivity and unique chemical properties of N-(2-chloroethyl)methanesulfonamide warrant continued investigation as a potential lead compound in the development of novel anticancer therapeutics.

References

- Matthew AM, Phillips RM, Loadman PM, Bibby MC. Pre-clinical evaluation of a novel chloroethylating agent, Clomesone. Br J Cancer. 1991;64(3):459-464.

- Plowman J, Harrison SD Jr, Trader MW, Griswold DP Jr. Antitumor activity of 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone, NSC 33847) against selected tumor systems in mice. Cancer Res. 1989;49(5):1182-1186.

- van Delft JH, van Winden MJ, van den Ende AM, Baan RA. Determining N7-alkylguanine adducts by immunochemical methods and HPLC with electrochemical detection: applications in animal studies and in monitoring human exposure to alkylating agents. Environ Health Perspect. 1993;99:25-32.

- van Delft JH, van Winden MJ, Luiten-Schuite A, Baan RA. Determining N7-alkylguanine adducts by immunochemical methods and HPLC with electrochemical detection: applications in animal studies and in monitoring human exposure to alkylating agents. Environ Health Perspect. 1993;99:25-32.

- Sladek NE. Alkylating agents. In: The Cancer Handbook. John Wiley & Sons, Ltd; 2002:1-20.

- Lawley PD, Brookes P. Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochem J. 1963;89:127-138.

Sources

- 1. Determining N7-alkylguanine adducts by immunochemical methods and HPLC with electrochemical detection: applications in animal studies and in monitoring human exposure to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Determining N7-alkylguanine adducts by immunochemical methods and HPLC with electrochemical detection: applications in animal studies and in monitoring human exposure to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis of N-(2-chloroethyl)methanesulfonamide as a Novel Serotonergic Agent: A Technical Guide for Research and Development

Abstract

The relentless pursuit of novel therapeutics for neuropsychiatric disorders necessitates the exploration of unconventional chemical scaffolds. This technical guide introduces N-(2-chloroethyl)methanesulfonamide, a compound with a paucity of characterization in the scientific literature, as a prospective candidate for development as a serotonergic agent. We present a comprehensive roadmap for its synthesis, characterization, and evaluation, grounded in established principles of medicinal chemistry and neuropharmacology. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and detailed experimental protocols to investigate the potential of this intriguing molecule. We will delve into its hypothetical mechanism of action, leveraging its inherent chemical reactivity, and outline a rigorous, multi-tiered screening cascade to elucidate its pharmacological profile.

Introduction: The Case for N-(2-chloroethyl)methanesulfonamide

The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of modern psychopharmacology, with a multitude of drugs targeting its receptors and transporter to treat depression, anxiety, and other mood disorders.[1] However, existing serotonergic agents have limitations, including delayed onset of action and variable efficacy.[2] The exploration of novel chemical entities that interact with the serotonin system in unique ways is therefore of paramount importance.

N-(2-chloroethyl)methanesulfonamide is a simple yet compelling molecule. Its structure features a methanesulfonamide group, a moiety present in some biologically active compounds, and a reactive 2-chloroethyl group.[3] This latter functional group is a potential alkylating agent, capable of forming covalent bonds with nucleophilic residues on proteins. This raises the intriguing possibility of irreversible or long-acting modulation of serotonin receptors or the serotonin transporter (SERT). While no direct evidence currently links N-(2-chloroethyl)methanesulfonamide to serotonergic activity, its structural features warrant a thorough investigation. This guide provides the scientific rationale and a detailed experimental plan to explore this potential.

Synthesis and Characterization

A reliable synthetic route is the first step in the evaluation of any new chemical entity. We propose a straightforward two-step synthesis of N-(2-chloroethyl)methanesulfonamide from commercially available starting materials.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to the In Vivo Efficacy of N-(2-chloroethyl)methanesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo efficacy of N-(2-chloroethyl)methanesulfonamide derivatives, a class of compounds with significant potential in oncology. Drawing from preclinical research, this document details their mechanisms of action, methodologies for efficacy testing, and key experimental findings.

Introduction: The Therapeutic Promise of N-(2-chloroethyl)methanesulfonamide Derivatives

N-(2-chloroethyl)methanesulfonamide and its derivatives belong to the broader class of sulfonamides, which are recognized for their diverse pharmacological activities, including anticancer properties.[1][2] The core structure, featuring a reactive 2-chloroethyl group, positions these compounds as potential alkylating agents, a well-established strategy in cancer chemotherapy. The methanesulfonamide moiety, on the other hand, can be modified to fine-tune the compound's physicochemical properties and target specificity.[3]

The rationale for exploring these derivatives lies in the urgent need for novel anticancer agents that can overcome the limitations of existing therapies, such as drug resistance and off-target toxicity. By systematically modifying the core structure, researchers aim to develop candidates with enhanced tumor-targeting capabilities and improved safety profiles.

Proposed Mechanisms of Action: Beyond Simple Alkylation

While the primary mechanism of action for many N-(2-chloroethyl)methanesulfonamide derivatives is believed to be DNA alkylation, the broader class of sulfonamides exhibits a variety of antitumor actions.[1][2] This suggests that derivatives of N-(2-chloroethyl)methanesulfonamide may also possess multifaceted mechanisms.

2.1. DNA Damage via Alkylation

The defining feature of these compounds is the 2-chloroethyl group, a classic alkylating moiety. This group can form a reactive aziridinium ion that subsequently attacks nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to the formation of DNA adducts, which can trigger cell cycle arrest and apoptosis.

Diagram: Proposed DNA Alkylation Pathway

Caption: Proposed mechanism of DNA alkylation by N-(2-chloroethyl)methanesulfonamide derivatives.

2.2. Other Potential Anticancer Mechanisms

Research into the broader family of sulfonamide derivatives has revealed several other potential mechanisms of antitumor activity that could be relevant to N-(2-chloroethyl)methanesulfonamide derivatives[1][2]:

-

Enzyme Inhibition: Certain sulfonamides are known to inhibit carbonic anhydrases, particularly CAIX, which is overexpressed in many hypoxic tumors and contributes to an acidic tumor microenvironment.[3]

-

Cell Cycle Arrest: Some derivatives can induce cell cycle arrest, often at the G1 or G2/M phase.[1][4]

-

Disruption of Microtubule Assembly: Interference with microtubule dynamics is another established anticancer mechanism for some sulfonamides.[1][5]

-

Angiogenesis Inhibition: Targeting pathways like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) can inhibit the formation of new blood vessels that tumors need to grow.[4]

In Vivo Efficacy Assessment: A Methodological Framework

The evaluation of in vivo efficacy is a critical step in the preclinical development of any potential anticancer agent.[6] This process involves a series of well-designed experiments using animal models to determine a compound's therapeutic potential and safety profile.[7]

3.1. Animal Models in Oncology Research

The choice of animal model is paramount for obtaining clinically relevant data. Common models include:

-

Xenograft Models: These involve the implantation of human tumor cells or tissues into immunodeficient mice.[8] This allows for the study of a drug's effect on human cancers in a living system.

-

Syngeneic Models: In this case, tumor cells from a specific mouse strain are implanted into mice of the same strain, which have a competent immune system.[9] These models are crucial for evaluating immunotherapies.

-

Orthotopic Models: To better mimic the tumor microenvironment, cancer cells are implanted into the corresponding organ of origin in the animal.[10]

3.2. Experimental Protocol for a Xenograft Study

The following is a generalized protocol for assessing the in vivo efficacy of a novel N-(2-chloroethyl)methanesulfonamide derivative in a subcutaneous xenograft model.

Step 1: Cell Culture and Implantation

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured under standard conditions.[4]

-

A specific number of cells are suspended in a suitable medium, sometimes with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

Step 2: Tumor Growth and Animal Randomization

-

Tumors are allowed to grow to a palpable size.

-

Animals are then randomized into treatment and control groups based on tumor volume and body weight to ensure homogeneity.[7]

Step 3: Drug Formulation and Administration

-

The N-(2-chloroethyl)methanesulfonamide derivative is formulated in a suitable vehicle for administration (e.g., saline, DMSO/Cremophor emulsion).

-

The drug is administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, on a predetermined schedule.

Step 4: Monitoring and Data Collection

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).[10]

-

Animal health is closely monitored for any signs of toxicity.

Step 5: Endpoint Analysis

-

The study is terminated when tumors in the control group reach a predetermined size or when signs of excessive morbidity are observed.

-

Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Workflow: In Vivo Efficacy Study

Caption: A generalized workflow for an in vivo efficacy study using a xenograft model.

Summarizing In Vivo Efficacy Data

The presentation of in vivo data should be clear and allow for easy comparison between treatment groups. Tables are an effective way to summarize key efficacy endpoints.

Table 1: Example of In Vivo Efficacy Data for a Hypothetical Derivative (N-CEM-X)

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1500 ± 120 | - | +5 |

| N-CEM-X | 25 | 750 ± 90 | 50 | -2 |

| N-CEM-X | 50 | 300 ± 50 | 80 | -8 |

| Positive Control | Varies | 450 ± 60 | 70 | -10 |

Note: This table presents hypothetical data for illustrative purposes.

Genotoxicity Assessment

Given their proposed mechanism as alkylating agents, it is crucial to assess the genotoxicity of N-(2-chloroethyl)methanesulfonamide derivatives. In vivo genotoxicity assays provide information on a compound's potential to cause genetic damage in a whole-animal system.[11]

Key in vivo genotoxicity tests include:

-

Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus by measuring the formation of micronuclei in erythrocytes.[11][12]

-

Comet Assay: Also known as single-cell gel electrophoresis, this test measures DNA strand breaks in individual cells.[11][12]

Conclusion and Future Directions

N-(2-chloroethyl)methanesulfonamide derivatives represent a promising class of compounds for anticancer drug development. Their potential to act as DNA alkylating agents, combined with the possibility of other mechanisms of action, makes them attractive candidates for further investigation. Rigorous in vivo efficacy and toxicity studies are essential to identify lead compounds with optimal therapeutic windows.

Future research should focus on:

-

Synthesizing and screening novel derivatives to improve efficacy and reduce toxicity.

-

Elucidating the precise molecular mechanisms of action for the most potent compounds.

-

Evaluating lead candidates in a wider range of preclinical models, including patient-derived xenografts (PDXs) and combination therapy studies.

By adopting a systematic and mechanistically informed approach, the full therapeutic potential of N-(2-chloroethyl)methanesulfonamide derivatives can be realized.

References

-

Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

-

Poulsen, S. A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

-

GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

-

El-Sayed, N. N. E., et al. (2022). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Molecules, 27(19), 6539. [Link]

-

Aragen Life Sciences. (n.d.). In-vivo Animal Models. [Link]

-

Lee, M. Y., et al. (2017). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention, 22(4), 195-201. [Link]

-

Creative Animodel. (n.d.). In vivo Efficacy Testing. [Link]

-

Matsumura, Y. (2009). Preclinical and clinical studies of anticancer agent-incorporating polymer micelles. Cancer Science, 100(4), 572-579. [Link]

-

Vargiolu, M., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Bhattacharya, S., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Investigational New Drugs, 33(3), 559-571. [Link]

-

ResearchGate. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. [Link]

-

van der Burg, M., & van der Wegen, P. (2017). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Frontiers in Oncology, 7, 243. [Link]

-

Kamal, A., et al. (2013). Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents. Journal of Medicinal Chemistry, 56(13), 5562-5586. [Link]

-

Wang, X., et al. (2020). Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

-

Kumar, A., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 516-530. [Link]

-

Shestakova, T., et al. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. Molecules, 28(25), 1-20. [Link]

-

ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. [Link]

-

Khanye, S. D., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575. [Link]

-

PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]

Sources

- 1. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. benchchem.com [benchchem.com]

- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. probiocdmo.com [probiocdmo.com]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vivo Animal Models - Aragen Life Sciences [aragen.com]

- 10. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 11. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-Depth Technical Guide to the Antineoplastic Activity of 2-chloroethyl (methylsulfonyl)methanesulfonate (Clomesone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Quest for More Selective DNA Alkylating Agents

The development of DNA alkylating agents has been a cornerstone of cancer chemotherapy for decades. Their efficacy lies in their ability to covalently modify DNA, inducing damage that, if not repaired, can lead to cell death. The chloroethylnitrosoureas (CENUs), for instance, have been used in the treatment of various malignancies. However, their clinical utility is often limited by significant side effects, stemming from a lack of specificity in their chemical reactions within the cell. CENUs are known to generate not only the therapeutically relevant chloroethylating species but also hydroxyethylating and carbamoylating moieties, which can lead to off-target toxicity.

This challenge spurred the development of a new generation of chloroethylating agents with a simpler and more predictable chemistry. Among these, 2-chloroethyl (methylsulfonyl)methanesulfonate, or Clomesone, emerged as a compound of interest. Its design circumvents the formation of the hydroxyethyl products associated with CENUs, suggesting a potential for a more selective and potentially less toxic therapeutic agent. This guide delves into the scientific underpinnings of Clomesone's antineoplastic activity, from its fundamental mechanism of action to its preclinical performance.

Mechanism of Action: A Refined Approach to DNA Alkylation